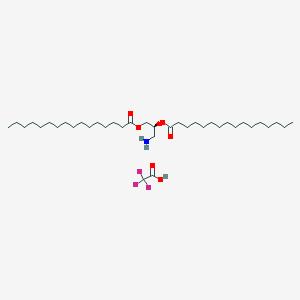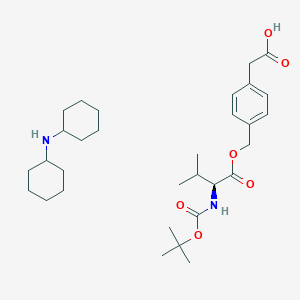
1,2-Dipalmitoyl-3-amino-sn-glycerate TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (DPTGA-TFA) is a synthetic derivative of the naturally occurring amino acid glycine. It is an important component of many biochemical pathways and has been extensively studied in the fields of biochemistry and biotechnology. DPTGA-TFA has been used as a model compound in studies of protein structure, enzymatic catalysis, and biochemical signaling pathways. It has also been used in laboratory experiments to study the effects of various environmental factors on enzyme activity.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 1,2-dipalmitoyl-sn-glycero-3-phosphate, are major components in biological membranes . They play crucial roles in intracellular and extracellular signaling .
Mode of Action
It’s structurally similar compound, 1,2-dipalmitoyl-sn-glycero-3-phosphate, is known to interact with cholesterol, inducing condensation of monolayers in the presence of ca2+ ions . This suggests that 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA might interact with biological membranes in a similar manner.
Biochemical Pathways
Given its structural similarity to 1,2-dipalmitoyl-sn-glycero-3-phosphate, it may be involved in the regulation of intracellular and extracellular signaling pathways .
Pharmacokinetics
Its trifluoroacetate component is known to have high water solubility, indicating potential for good bioavailability .
Result of Action
Based on its structural similarity to 1,2-dipalmitoyl-sn-glycero-3-phosphate, it may influence the structure and function of biological membranes, potentially affecting cell signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the trifluoroacetate component is highly mobile and ubiquitous in the environment, suggesting that environmental conditions could impact its distribution and activity .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA in laboratory experiments has a number of advantages. It is a readily available and inexpensive compound, making it ideal for use in large-scale experiments. It is also relatively stable and has been shown to be non-toxic to cells. However, there are some limitations to its use in laboratory experiments. It is not soluble in aqueous solutions, so it must be used in an organic solvent. In addition, its amphipathic nature means that it can interact with other molecules in the cell, making it difficult to study the effects of a single molecule.
Zukünftige Richtungen
The use of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA in laboratory experiments is likely to continue to be an important research tool in the future. Possible future directions include the use of this compound to study the effects of environmental factors on enzyme activity and the effects of drugs and toxins on cells. In addition, the use of this compound in combination with other molecules may be explored in order to study the effects of multiple molecules on cell function. Finally, this compound may be used in combination with other molecules to study the effects of environmental factors on gene expression.
Synthesemethoden
1,2-Dipalmitoyl-3-amino-sn-glycerate TFA can be synthesized by a variety of methods, including chemical synthesis, enzymatic synthesis, and biotransformation. Chemical synthesis involves the reaction of glycine with palmitic acid, followed by esterification with trifluoroacetic acid (TFA). Enzymatic synthesis involves the use of an enzyme, such as lipase, to catalyze the reaction of glycine with palmitic acid. Biotransformation involves the use of a microorganism, such as E. coli, to catalyze the reaction of glycine with palmitic acid.
Wissenschaftliche Forschungsanwendungen
1,2-Dipalmitoyl-3-amino-sn-glycerate TFA has been used in a variety of scientific research applications. It has been used as a model compound to study protein structure and enzymatic catalysis. It has also been used to study the effects of environmental factors on enzyme activity. In addition, it has been used to study the biochemical and physiological effects of various drugs and toxins on cells.
Eigenschaften
IUPAC Name |
[(2S)-3-amino-2-hexadecanoyloxypropyl] hexadecanoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H69NO4.C2HF3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;3-2(4,5)1(6)7/h33H,3-32,36H2,1-2H3;(H,6,7)/t33-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQYNDUHOCTJAS-WAQYZQTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CN)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CN)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














